molecular formula C7H7N3O B1589452 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol CAS No. 268547-52-0

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol

Cat. No.: B1589452
CAS No.: 268547-52-0
M. Wt: 149.15 g/mol
InChI Key: JKOWWRNZIQCTCJ-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research and industry.

Scientific Research Applications

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. This inhibition can lead to alterations in cellular processes such as proliferation and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and triggering downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth . In normal cells, it may enhance cellular repair mechanisms and protect against oxidative stress .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target molecule . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects, such as sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular repair mechanisms and protecting against oxidative stress . At high doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this dosage can lead to toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit certain cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics . This inhibition can lead to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, thereby influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, which are expressed in various tissues . Once inside the cell, it can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol typically involves the construction of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with suitable reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridines such as 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-c]pyridine. These compounds share a similar fused ring structure but differ in the position of nitrogen atoms and functional groups .

Uniqueness

5-Methyl-1H-pyrazolo[4,3-b]pyridin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

5-methyl-1,4-dihydropyrazolo[4,3-b]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-2-6(11)7-5(9-4)3-8-10-7/h2-3H,1H3,(H,8,10)(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOWWRNZIQCTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468057
Record name 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94220-37-8, 268547-52-0
Record name 1,4-Dihydro-5-methyl-7H-pyrazolo[4,3-b]pyridin-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94220-37-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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